molecular formula C7H8BrNO3 B13670322 Ethyl 2-(3-Bromo-5-isoxazolyl)acetate

Ethyl 2-(3-Bromo-5-isoxazolyl)acetate

Cat. No.: B13670322
M. Wt: 234.05 g/mol
InChI Key: SLIHKUFPLDOSLK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Bromo-5-isoxazolyl)acetate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-Bromo-5-isoxazolyl)acetate typically involves the reaction of ethyl bromoacetate with 3,5-dibromo-2-isoxazoline. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Bromo-5-isoxazolyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce an isoxazole oxide .

Scientific Research Applications

Ethyl 2-(3-Bromo-5-isoxazolyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Bromo-5-isoxazolyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-Methyl-5-isoxazolyl)acetate
  • Ethyl 2-(3-Chloro-5-isoxazolyl)acetate
  • Ethyl 2-(3-Nitro-5-isoxazolyl)acetate

Uniqueness

Ethyl 2-(3-Bromo-5-isoxazolyl)acetate is unique due to the presence of the bromine atom, which can be easily substituted, making it a versatile intermediate in organic synthesis. Its reactivity and potential biological activity also distinguish it from other similar compounds .

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

ethyl 2-(3-bromo-1,2-oxazol-5-yl)acetate

InChI

InChI=1S/C7H8BrNO3/c1-2-11-7(10)4-5-3-6(8)9-12-5/h3H,2,4H2,1H3

InChI Key

SLIHKUFPLDOSLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NO1)Br

Origin of Product

United States

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